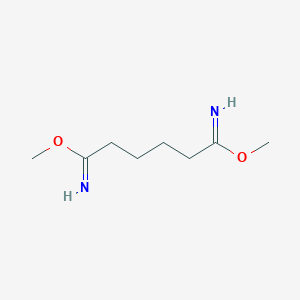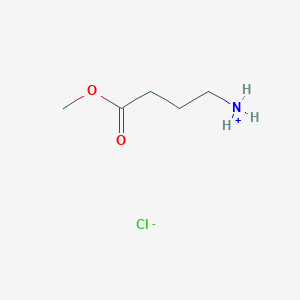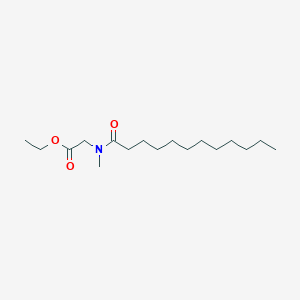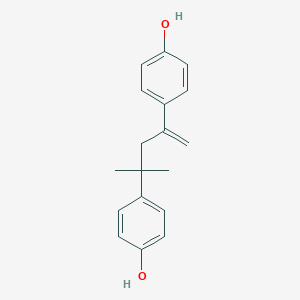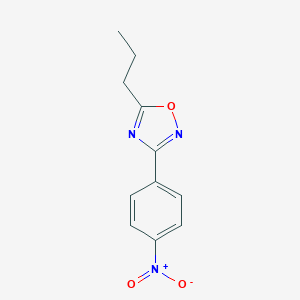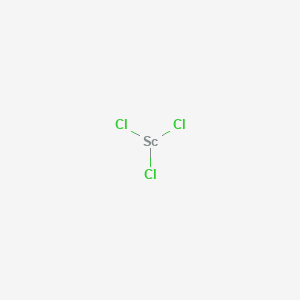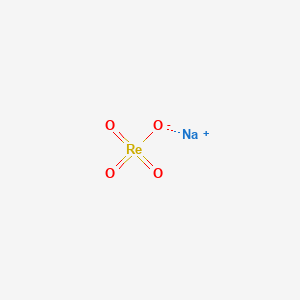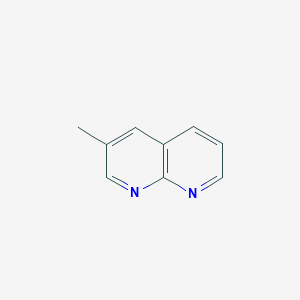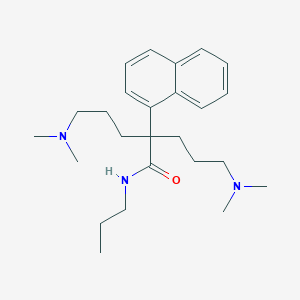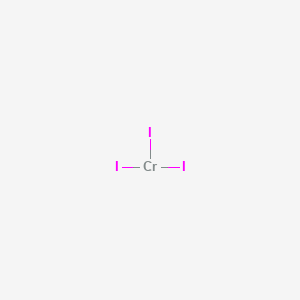
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- is a chemical compound with the molecular formula C11H11Cl2NO3S. It is known for its unique structure, which includes an acetyl group, a dichlorophenyl group, and a cysteine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with N-acetylcysteine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the dichlorophenyl moiety .
Wissenschaftliche Forschungsanwendungen
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug development.
Wirkmechanismus
The mechanism of action of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The pathways involved include oxidative stress response, detoxification processes, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylcysteine: A related compound with similar antioxidant properties.
S-(3,4-dichlorophenyl)cysteine: Lacks the acetyl group but shares the dichlorophenyl and cysteine moieties.
N-Acetyl-S-(4-chlorophenyl)cysteine: Similar structure but with a single chlorine atom on the phenyl ring.
Uniqueness
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- is unique due to the presence of both acetyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
13443-69-1 |
|---|---|
Molekularformel |
C11H11Cl2NO3S |
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3,4-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
JYWAYDDGOPHFIS-JTQLQIEISA-N |
SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Synonyme |
(3,4-dichlorophenyl)mercapturic acid 3,4-DCPMA N-acetyl-S-(3,4-dichlorophenyl)cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



